BENGHE Foundational & Exploratory

Check Availability & Pricing

Introduction: The Strategic Value of the
Pyrazolopyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

6-Ethynyl-1H-pyrazolo[4,3-
Compound Name:
cJpyridine

Cat. No.: B1448393

The pyrazolo[4,3-c]pyridine core is a recognized "privileged scaffold" in medicinal chemistry. Its
structural resemblance to endogenous purines allows it to interact with a wide array of
biological targets, particularly protein kinases.[1] The dysregulation of kinase signaling is a
hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of
modern therapeutic development. The introduction of an ethynyl group at the 6-position of this
scaffold creates a molecule that is not only a potential pharmacophore itself but also a versatile
chemical handle for further elaboration, enabling the exploration of vast chemical space
through reactions like Sonogashira couplings and azide-alkyne cycloadditions ("click
chemistry”).

Core Physicochemical Properties

While extensive experimental data for 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine is not widely
published, its fundamental properties can be summarized from available sources. Researchers
acquiring this compound should refer to the Certificate of Analysis provided by the supplier for
lot-specific data.[2][3]
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Property Value Source
CAS Number 1374652-76-2 [2][4]
Molecular Formula CsHsN3 [2][4]
Molecular Weight 143.15 g/mol [2]
IUPAC Name :s;:z?ilH'pyrazom[‘l’s' [4]
Canonical SMILES C#CC1=CC2=C(C=NN2)C=N1 [4]
InChi Key PJVASEHHHDXQIY- )

UHFFFAOYSA-N

(1H-Pyrazolo[4,3-c]pyridin-6-

Alternate Names yl)acetylene, 6-Ethynyl-5- [2]
azaindazole
Purity (Typical) >95.0% [4]

Synthesis and Functionalization: A Strategic
Approach

A definitive, published protocol for the synthesis of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine is
not readily available in peer-reviewed literature, which is common for commercial building
blocks. However, a highly plausible and robust synthetic route can be designed based on well-
established cross-coupling methodologies, specifically the Sonogashira reaction.[5] This
reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an
aryl or vinyl halide.[5]

The proposed synthesis would start from a 6-halo-1H-pyrazolo[4,3-c]pyridine precursor. The
choice of the halogen (I, Br, or Cl) is critical, as it influences the reactivity in the subsequent
cross-coupling step, with the order of reactivity typically being | > Br > CI.

Proposed Synthetic Workflow

The diagram below illustrates a logical workflow for the synthesis of 6-Ethynyl-1H-
pyrazolo[4,3-c]pyridine, starting from a suitable pyridine precursor.
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Step 1: Pyrazolopyridine Core Formation

[Substituted 6-Halopyridine] [Hydrazine]

Cyclization
Y Y

GS—Han—lH—pyrazoIo[4,3—c]pyridine]

e.g., SEM-CI, Boc20

Step 3: Sonogashira Cross-Coupling

Pd Catalyst (e.g., Pd(PPhs)a)
[Ethynyltrimethylsilane] Cul (co-catalyst)
Base (e.g., EtsN)

Step 2: N-Protection (Optional but Recommended)

E\I-Protected 6-Han—lH-pyrazolo[4,3-c]pyridin%

Step 4: Deprotection

Y v
—>@-Protected 6-((trimethylsilyl)ethynyl)-1H-pyrazolo[4,3-c]pyridine| [(e g ?gx?}gft_ﬁ;s'??r?:&fgr Bo c)]

v
@-Ethynyl-1H-pyrazolo[4,3-c]pyridine (Final Producta

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine.

Detailed Experimental Protocol (Representative)

This protocol is a representative methodology based on standard Sonogashira coupling
conditions and has not been optimized for this specific substrate. Researchers should perform
small-scale trials to determine the optimal conditions.
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Objective: To synthesize 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine from 6-lodo-1-(2-
(trimethylsilyl)ethoxy)methyl-1H-pyrazolo[4,3-c]pyridine.

Materials:

e 6-lodo-1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrazolo[4,3-c]pyridine (1.0 equiv)
o Ethynyltrimethylsilane (1.5 equiv)

« Bis(triphenylphosphine)palladium(ll) dichloride (PdCIlz(PPhs)z, 0.05 equiv)
o Copper(l) iodide (Cul, 0.1 equiv)

o Triethylamine (EtsN, 3.0 equiv)

e Anhydrous Tetrahydrofuran (THF)

o Tetrabutylammonium fluoride (TBAF), 1M in THF (for deprotection)

o Ethyl acetate, Hexanes, Saturated agueous NaHCOs, Brine

¢ Anhydrous sodium sulfate (Naz2S0a)

« Silica gel for column chromatography

Procedure:

e Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or
Nitrogen), add 6-lodo-1-SEM-pyrazolo[4,3-c]pyridine (1.0 equiv), PdCI2(PPhs)z (0.05 equiv),
and Cul (0.1 equiv).

o Solvent and Reagent Addition: Add anhydrous THF and triethylamine. Degas the solution by
bubbling argon through it for 15 minutes. Add ethynyltrimethylsilane (1.5 equiv) dropwise via
syringe.

o Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor
the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting
material is consumed.
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o Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a
pad of Celite to remove the catalyst. Wash the filtrate with saturated aqueous NaHCOs and
then with brine. Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under
reduced pressure.

« Purification of Intermediate: Purify the crude residue by flash column chromatography on
silica gel (e.g., using a gradient of hexanes/ethyl acetate) to yield the protected product, 6-
((trimethylsilyl)ethynyl)-1-SEM-pyrazolo[4,3-c]pyridine.

o Deprotection: Dissolve the purified intermediate in THF. Add TBAF (1.2 equiv) and stir at
room temperature for 1-2 hours. Monitor the removal of both the TMS and SEM protecting
groups by TLC/LC-MS.

» Final Workup and Purification: Once deprotection is complete, concentrate the reaction
mixture and purify the residue by flash column chromatography to afford the final product, 6-
Ethynyl-1H-pyrazolo[4,3-c]pyridine.

Chemical Reactivity and Applications in Drug
Discovery

The true value of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine lies in the dual reactivity of its core
structure and its ethynyl appendage.

The Pyrazolopyridine Core

The pyrazolo[4,3-c]pyridine system is an electron-rich heterocycle. The pyrazole portion of the
ring system contains a nucleophilic N2 nitrogen and an acidic N-H proton at the N1 position.
The N1 position can be readily alkylated or arylated to introduce substituents that can modulate
the compound's physicochemical properties and biological activity. Electrophilic substitution
reactions are also possible on the heterocyclic core.

The Ethynyl Group: A Versatile Handle

The terminal alkyne is a highly versatile functional group in medicinal chemistry. Its reactivity
allows for a variety of transformations to build more complex molecules:
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e Sonogashira Coupling: The ethynyl group can be further reacted with aryl or heteroaryl
halides to generate extended Tt-systems.

e Click Chemistry (Huisgen Cycloaddition): It readily undergoes copper-catalyzed or strain-
promoted cycloaddition with azides to form stable triazole rings, a common linker in drug
molecules and PROTACSs.

o Cadiot-Chodkiewicz Coupling: Coupling with a terminal bromoalkyne to form an asymmetric
diacetylene.

o Hydration: Conversion of the alkyne to a methyl ketone.

» Reduction: Selective reduction to the corresponding alkene (vinyl) or alkane (ethyl) group.

Application in Kinase Inhibitor Development

The pyrazolopyridine scaffold is a well-established core for kinase inhibitors.[6][7] Different
isomers and derivatives have shown potent activity against a range of kinases. For example,
derivatives of the related 1H-pyrazolo[3,4-b]pyridine scaffold have been developed as potent
inhibitors of TANK-binding kinase 1 (TBK1).[7] The general strategy involves using the
pyrazolopyridine core as an ATP-competitive "hinge-binding" motif, while substituents are
elaborated to occupy adjacent hydrophobic pockets in the kinase active site. 6-Ethynyl-1H-
pyrazolo[4,3-c]pyridine serves as an excellent starting point for such explorations.
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Caption: Application pathways of the title compound in drug discovery.

Characterization and Quality Control

As with any reagent used in drug discovery, rigorous characterization is essential. While

specific spectral data is not publicly available, researchers should expect to confirm the identity

and purity of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine using a suite of analytical techniques:

* Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are crucial for

confirming the chemical structure. The *H NMR spectrum should show characteristic signals

for the aromatic protons on the pyrazolopyridine core, the N-H proton of the pyrazole, and
the acetylenic proton.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to
confirm the elemental composition and exact mass of the molecule.

o High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the
purity of the compound.
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Commercial suppliers can often provide this analytical data upon request.[8]

Conclusion

6-Ethynyl-1H-pyrazolo[4,3-c]pyridine is a strategically important building block for medicinal
chemistry and drug discovery. Its pyrazolopyridine core serves as a privileged scaffold for
targeting a multitude of biological entities, particularly kinases, while the ethynyl group provides
a versatile point for chemical modification. Although detailed public data on this specific
compound is sparse, its value as a research tool is evident from its commercial availability and
the extensive literature on related pyrazolopyridine derivatives. By employing established
synthetic methodologies and a rational approach to derivatization, researchers can leverage
the unique properties of this compound to develop novel and potent therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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